molecular formula C12H11BrN6 B8411752 2,6-Diamino-9-benzyl-8-bromopurine

2,6-Diamino-9-benzyl-8-bromopurine

Cat. No. B8411752
M. Wt: 319.16 g/mol
InChI Key: SQMVMJQSXQSXEV-UHFFFAOYSA-N
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Patent
US06329381B1

Procedure details

2,6-Diamino-9-benzylpurine (1.00 g, 4.16 mmol) and bromine (1 ml) were dissolved in 100 ml of methylene chloride and the solution was stirred at room temperature for 5 hours. Aqueous sodium thiosulfate was added to the reaction mixture. The organic layer was separated, dried on sodium sulfate and filtered. The solvent in the filtrate was evaporated in vacuo. The residue was purified with silica gel chromatography (1% methanol/chloroform) to give the subject compound (0.62 g, yield 47%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:4]([NH2:18])[N:3]=1.[Br:19]Br.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)Cl>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[C:7]([Br:19])[N:8]2[CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:4]([NH2:18])[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC(=C2N=CN(C2=N1)CC1=CC=CC=C1)N
Name
Quantity
1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent in the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel chromatography (1% methanol/chloroform)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=NC(=C2N=C(N(C2=N1)CC1=CC=CC=C1)Br)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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